2-(Benzo[d]oxazol-2-yl)-5-methylphenol
Description
Contextualization within Benzoxazole (B165842) Derivative Research
Research into benzoxazole derivatives is a dynamic and multifaceted field, driven by their wide-ranging applications. researchgate.netbohrium.com Scientists have explored numerous synthetic pathways to these compounds, often focusing on the condensation reaction between 2-aminophenols and carboxylic acids or their derivatives. bohrium.comacs.org Modern synthetic strategies have also embraced greener approaches, such as microwave-assisted, one-pot reactions conducted under catalyst- and solvent-free conditions, to enhance efficiency and sustainability. ifo.lviv.ua
The synthesis of 2-(Benzo[d]oxazol-2-yl)-5-methylphenol can be achieved through such advanced methods. For instance, a microwave-assisted coupling of a corresponding carboxylic acid with a 2-aminophenol (B121084) derivative has been reported to yield the desired product efficiently. nih.gov This particular derivative is of interest due to the presence of the phenolic hydroxyl group, which can engage in hydrogen bonding and influence the molecule's electronic and photophysical properties.
Significance of Phenolic Benzoxazoles in Advanced Chemical Studies
The incorporation of a phenolic group into the benzoxazole structure, as seen in this compound, introduces a site for potential biological activity and unique photophysical phenomena. Phenolic benzoxazoles are a subject of intense study due to their involvement in excited-state intramolecular proton transfer (ESIPT), a process that can lead to compounds with large Stokes shifts and interesting fluorescence properties. ifo.lviv.ua This characteristic makes them valuable as fluorescent probes and materials for sensor technologies. mdpi.com
Furthermore, the phenolic benzoxazole scaffold has been identified as a promising framework in medicinal chemistry. Research has shown that derivatives of this class can act as inhibitors for specific enzymes. For example, this compound has been identified as a hit compound for the inhibition of JMJD3, a histone demethylase implicated in various diseases. ifo.lviv.ua The interaction of the phenolic hydroxyl group and the benzoxazole nitrogen with the active site of the enzyme is crucial for its inhibitory activity. ifo.lviv.ua
The versatility of phenolic benzoxazoles extends to materials science, where they are explored as building blocks for organic electronic materials. researchgate.net The inherent fluorescence and charge-transporting capabilities of the benzoxazole core, modulated by the phenolic substituent, make these compounds candidates for applications in organic light-emitting diodes (OLEDs) and other electronic devices. mdpi.com
Research Findings on this compound and Related Compounds
Detailed studies on benzoxazole derivatives have revealed a wealth of information regarding their synthesis, structure, and potential applications.
Synthesis and Characterization:
The synthesis of this compound and its analogues is often achieved through the condensation of a 2-aminophenol with a substituted benzoic acid. A notable method involves a microwave-assisted one-pot reaction, which offers high yields and is environmentally friendly. nih.govifo.lviv.ua The structural characterization of these compounds is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov
Biological Activity:
A significant finding in the study of this compound is its inhibitory activity against the JMJD3 enzyme. In one study, this compound, referred to as compound 8 , exhibited an IC₅₀ value of 1.22 ± 0.22 μM. nih.gov This level of potency highlights the potential of the phenolic benzoxazole scaffold in the development of new therapeutic agents. ifo.lviv.ua
| Compound | Target Enzyme | IC₅₀ (μM) | Reference |
|---|---|---|---|
| This compound (Compound 8) | JMJD3 | 1.22 ± 0.22 | nih.gov |
Photophysical Properties:
While specific photophysical data for this compound is not extensively detailed in the available literature, the broader class of phenolic benzoxazoles is known for its fluorescent properties. These compounds can exhibit dual fluorescence due to the excited-state intramolecular proton transfer (ESIPT) from the phenolic hydroxyl group to the benzoxazole nitrogen atom. ifo.lviv.ua This process leads to a large separation between the absorption and emission wavelengths (Stokes shift), a desirable feature for fluorescent probes. ifo.lviv.ua
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-yl)-5-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-9-6-7-10(12(16)8-9)14-15-11-4-2-3-5-13(11)17-14/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOPDTBXECUNLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70741574 | |
| Record name | 6-(1,3-Benzoxazol-2(3H)-ylidene)-3-methylcyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70741574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39720-17-7 | |
| Record name | 6-(1,3-Benzoxazol-2(3H)-ylidene)-3-methylcyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70741574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Pathways for 2 Benzo D Oxazol 2 Yl 5 Methylphenol and Its Analogues
Established Synthetic Routes and Reaction Conditions
The construction of the 2-arylbenzoxazole core typically involves the reaction of a 2-aminophenol (B121084) with a suitable carbonyl-containing precursor. rsc.orgbeilstein-journals.org The specific nature of the precursor and the reaction conditions dictate the synthetic pathway.
Cyclization reactions are fundamental to the formation of the benzoxazole (B165842) ring. A common approach involves the intramolecular cyclization of anilide precursors. For instance, N-(2-fluorophenyl)benzamides, when activated by electron-withdrawing groups at the C5 position, undergo N-deprotonation followed by an O-SNAr (Oxygen-Nucleophilic Aromatic Substitution) cyclization to yield 2,5-disubstituted benzo[d]oxazoles. nih.gov The reaction is typically carried out in an anhydrous solvent like DMF with a base such as potassium carbonate. nih.gov The temperature required for this cyclization is dependent on the nature of the activating group, with more potent electron-withdrawing groups allowing for lower reaction temperatures. nih.gov
Another strategy involves the cyclization of 2-aminophenols with β-diketones, catalyzed by a combination of a Brønsted acid and CuI, to afford various 2-substituted benzoxazoles. organic-chemistry.org This method demonstrates tolerance for a range of substituents on the 2-aminophenol ring. organic-chemistry.org
Dehydrative cyclization of N-(2-hydroxyethyl)amides, promoted by a strong acid like triflic acid, represents another pathway to form the oxazoline (B21484) ring, which is structurally related to the benzoxazole core. mdpi.com This reaction proceeds by activating the alcohol as a leaving group and generates water as the only byproduct. mdpi.com
An innovative synthetic route to benzoxazole derivatives involves the thermolysis of 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols. researchgate.netnih.govnih.gov Heating these precursors in a polar solvent like ethanol (B145695) leads to a ring transformation, affording (benzo[d]oxazol-2-yl)arylmethanones in high yields. researchgate.netmdpi.com Further reaction of these methanones can lead to the formation of more complex heterocyclic systems. researchgate.netnih.gov This thermal rearrangement proceeds through the formation of key methanimine (B1209239) intermediates. researchgate.netnih.govnih.gov The reaction is sensitive to the solvent, with non-polar solvents like chloroform (B151607) and benzene (B151609) being inert under reflux conditions. mdpi.com
One-pot syntheses are highly valued for their efficiency, reduced waste, and operational simplicity. asianpubs.org Several one-pot methods for the synthesis of 2-arylbenzoxazoles have been developed.
One such strategy involves the copper(II) triflate (Cu(OTf)2)-catalyzed tandem reaction of 2-aminophenols and substituted aldehydes. asianpubs.org This method combines condensation and oxidative cyclization in a single pot, providing a highly efficient route to 2-arylbenzoxazoles. asianpubs.org
Another versatile one-pot approach utilizes triphenylbismuth (B1683265) dichloride to promote the desulfurization of thioamides in the presence of 2-aminophenols. beilstein-journals.orgnih.gov This reaction proceeds under mild conditions (60 °C in 1,2-dichloroethane) and affords a variety of 2-aryl- and 2-alkylbenzoxazoles in moderate to excellent yields. beilstein-journals.orgnih.gov
Furthermore, a sequential one-pot procedure for synthesizing 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides has been reported. This method involves an initial aminocarbonylation with 2-aminophenols, followed by an acid-mediated ring closure. organic-chemistry.org
The following table summarizes various one-pot synthetic strategies for 2-arylbenzoxazoles.
| Catalyst/Promoter | Precursors | Solvent | Conditions | Yield | Reference |
| Cu(OTf)2 | 2-Aminophenol, Aldehyde | - | Tandem condensation and oxidation | High | asianpubs.org |
| Ph3BiCl2 | 2-Aminophenol, Thioamide | 1,2-Dichloroethane | 60 °C | Moderate to Excellent | beilstein-journals.orgnih.gov |
| Palladium catalyst | Aryl/Vinyl bromide, 2-Aminophenol, CO | - | Aminocarbonylation, Acid-mediated cyclization | Good | organic-chemistry.org |
| LAIL@MNP | 2-Aminophenol, Aldehyde | Solvent-free | Sonication, 70 °C, 30 min | Moderate to High | rsc.orgnih.gov |
LAIL@MNP: Lewis acidic ionic liquid supported on magnetic nanoparticles
The most traditional and widely used method for synthesizing 2-arylbenzoxazoles is the condensation of 2-aminophenols with various carbonyl compounds. rsc.orgbeilstein-journals.orgmdpi.com These reactions are often catalyzed by acids. mdpi.comnih.gov
Common precursors for the condensation reaction include:
Aldehydes: The reaction of 2-aminophenols with aldehydes is a straightforward method to produce 2-arylbenzoxazoles. rsc.orgmdpi.com This reaction can be catalyzed by various catalysts, including samarium triflate in an aqueous medium, and Lewis acidic ionic liquids under solvent-free conditions. organic-chemistry.orgnih.gov
Carboxylic Acids and Derivatives: Carboxylic acids, acyl chlorides, and esters can also be condensed with 2-aminophenols to form the benzoxazole ring. mdpi.comnih.gov Microwave-assisted condensation of 2-aminophenol with carboxylic acids under solvent-free conditions has been reported as an efficient method. jocpr.com
Orthoesters: Functionalized orthoesters react with 2-aminophenols to yield benzoxazole derivatives. organic-chemistry.org
The general mechanism for the condensation reaction involves the initial formation of a Schiff base (an imine) between the 2-aminophenol and the aldehyde, followed by an intramolecular cyclization and subsequent dehydration or oxidation to form the aromatic benzoxazole ring. rsc.orgnih.gov
Investigation of Reaction Intermediates
Understanding the reaction intermediates is crucial for optimizing synthetic routes and elucidating reaction mechanisms.
In the synthesis of certain complex imidazole (B134444) derivatives starting from 2-((5H-1,2,3-dithiazol-5-ylidene)amino)phenols, Benzo[d]oxazol-2-yl(aryl)methanimines have been identified as key intermediates. researchgate.netnih.govnih.govresearchgate.net These intermediates are formed through the thermal ring transformation of the dithiazole precursors. mdpi.com
The formation of an imidazole ring from two molecules of these methanimine derivatives is proposed to involve the opening of one benzoxazole ring. This is followed by an intermolecular nucleophilic attack of the nitrogen atom from one methanimine onto a carbon atom of another methanimine molecule, leading to the final imidazole product. researchgate.netnih.gov The structure of these methanimine intermediates has been confirmed through techniques such as X-ray analysis. researchgate.netnih.govresearchgate.net The stability and conformation of these intermediates can be influenced by intramolecular interactions. nih.gov
Derivatization Strategies for Structural Modification
The inherent structure of 2-(hydroxyphenyl)benzoxazoles, including 2-(Benzo[d]oxazol-2-yl)-5-methylphenol, serves as a foundational template for the development of a wide array of derivatives. These modifications are typically aimed at fine-tuning the molecule's physicochemical or biological properties.
Synthesis of Substituted Analogues
The synthesis of analogues of this compound can be achieved through several established and innovative chemical routes. A primary method involves the condensation reaction between a substituted 2-aminophenol and a corresponding salicylic (B10762653) acid derivative.
One of the most direct and modern approaches is the microwave-assisted coupling of 2-aminophenols with carboxylic acids. lookchem.com This one-pot reaction can be conducted under solvent-free and catalyst-free conditions, offering an efficient and environmentally cleaner pathway to various benzoxazole derivatives. For instance, reacting different 2-aminophenols with substituted salicylic acids at high temperatures (e.g., 250 °C) for a short duration in a microwave oven yields the desired products in good yields after purification. lookchem.com
Another well-established method is the condensation in the presence of a dehydrating agent like polyphosphoric acid (PPA). This technique involves heating an equimolar amount of a 2-aminophenol with a suitable salicylic acid derivative in PPA at elevated temperatures (e.g., 180 °C) for several hours. acs.org This method has been successfully used to prepare amino-substituted 2-(2'-hydroxyphenyl)benzoxazoles. acs.org
Furthermore, existing functional groups on the benzoxazole scaffold can be readily modified. For example, an amino group on the phenolic ring can be acetylated using acetic anhydride (B1165640) in the presence of acetic acid to yield an acetamido derivative. acs.org This highlights how a synthesized analogue can become a precursor for further structural diversification.
More complex derivatization strategies have also been developed. One such pathway involves the thermal ring transformation of 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols. This process leads to the formation of key intermediates, Benzo[d]oxazol-2-yl(aryl(thienyl))methanimines, which can then be used to construct more elaborate heterocyclic systems, such as imidazole derivatives attached to the benzoxazole core. nih.govacs.org
The table below summarizes various synthetic strategies for producing substituted analogues of the core 2-(hydroxyphenyl)benzoxazole structure.
| Synthetic Method | Reactants | Conditions | Type of Analogue Produced | Reference |
| Microwave-Assisted Coupling | Substituted 2-aminophenol + Carboxylic Acid | 250 °C, 2 min, solvent-free | Variously substituted benzoxazoles | lookchem.com |
| Polyphosphoric Acid (PPA) Condensation | 2-Aminophenol + Aminosalicylic Acid | PPA, 180 °C, 4 h | Amino-substituted derivatives | acs.org |
| Acetylation | Amino-substituted benzoxazole + Acetic Anhydride | Acetic acid, dichloromethane | Acetamido-substituted derivatives | acs.org |
| Dithiazole Ring Transformation | 2-((Dithiazol-ylidene)amino)phenols | Thermolysis in ethanol/methanol | Methanimine intermediates for complex heterocycles | nih.govacs.org |
| General Condensation | 2-Aminophenol + Aldehydes or Amides | Various catalysts (e.g., imidazolium (B1220033) chloride) | 2-Aryl/alkyl substituted benzoxazoles | organic-chemistry.org |
Chemical Transformations and Reactivity Analysis
The chemical character of this compound is dictated by its two primary functional components: the electron-rich phenolic ring and the stable benzoxazole heterocycle. Each of these moieties exhibits distinct reactivity pathways.
Oxidation Pathways of the Phenolic Moiety
The phenolic hydroxyl group is susceptible to oxidation, a transformation of significant interest due to the prevalence of quinone structures in natural products and their chemical reactivity. organic-chemistry.org The oxidation of mono-phenols typically proceeds to form para-benzoquinones. The generally accepted mechanism involves a one-electron oxidation of the corresponding phenolate (B1203915) anion to generate a phenoxy radical. organic-chemistry.org This radical can then react with an oxidizing agent.
For this compound, oxidation would target the phenolic ring. A variety of oxidizing systems can be employed for this transformation. A common method is the use of molecular oxygen in the presence of a cobalt(II)-salen complex (Salcomine) as a catalyst. organic-chemistry.org Other effective oxidants include potassium peroxymonosulfate (B1194676) (OXONE®), dimethyldioxirane (B1199080) (DMD), and iodoxybenzoic acid (IBX). organic-chemistry.org The reaction of the phenoxy radical with molecular oxygen forms a para-peroxy-cyclohexadienone, which subsequently loses water to yield the para-benzoquinone. organic-chemistry.org Competitive reactions can occur, including ortho-para and para-para carbon-carbon coupling of the phenoxy radical, which may lead to the formation of dimeric or polymeric materials as side products. organic-chemistry.org
Reduction Processes of the Benzoxazole Heterocycle
The benzoxazole heterocycle is generally stable, but it can undergo chemical transformations under specific reductive or nucleophilic conditions, often involving ring-opening. While simple reduction of the C=N imine bond to a dihydrobenzoxazole is not commonly reported, various ring-cleavage reactions are documented.
One notable transformation is the selective ring-opening of the benzoxazole moiety using iodoarenes, catalyzed by superparamagnetic copper ferrite (B1171679) (CuFe₂O₄) nanoparticles. This reaction cleaves the C-O bond of the heterocycle to generate N-substituted 2-aminophenol derivatives. researchgate.netresearchgate.net For example, reacting a benzoxazole with iodobenzene (B50100) in the presence of the CuFe₂O₄ catalyst results in the formation of a 2-(diphenylamino)phenol. researchgate.net This process demonstrates the heterocycle's reactivity towards metal-catalyzed nucleophilic attack.
Another documented ring-opening pathway involves the reaction of benzoxazoles with secondary amines. This reaction can be part of a one-pot synthesis of 2-aminobenzoxazoles, where the initial ring-opening by the amine is followed by an iron-catalyzed oxidative cyclization to form the new product. rsc.org Catalytic asymmetric hydrogenation of related benzisoxazoles has also been shown to proceed via reductive cleavage of the N–O bond, leading to an imine intermediate that is subsequently reduced. nih.gov These examples underscore that the reactivity of the benzoxazole ring under reducing or nucleophilic conditions often leads to profound structural rearrangements rather than simple saturation of the heterocyclic double bond.
Advanced Spectroscopic and Structural Elucidation of 2 Benzo D Oxazol 2 Yl 5 Methylphenol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For compounds in the 2-(benzo[d]oxazol-2-yl)phenol family, the aromatic protons typically appear as complex multiplets in the downfield region (δ 7.0-8.5 ppm) due to the influence of the fused heterocyclic and phenolic rings. The phenolic hydroxyl proton often presents as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The methyl group protons on the phenol (B47542) ring are expected to appear as a singlet in the upfield region (around δ 2.3 ppm).
In a closely related fluorinated derivative, 4,5,6,7-tetrafluoro-2-(4-methyl-3-aminophenyl)benzo[d]oxazole, the methyl protons (CH₃) are observed as a singlet at δ 2.24 ppm. rsc.org The aromatic protons on the aminophenyl ring appear at δ 6.50-7.70 ppm. rsc.org This provides a reasonable estimation for the expected chemical shifts in 2-(Benzo[d]oxazol-2-yl)-5-methylphenol.
Table 1: Representative ¹H NMR Data for a Related Benzoxazole (B165842) Derivative
| Compound | Solvent | Chemical Shift (δ) in ppm and Multiplicity | Assignment |
|---|---|---|---|
| 4,5,6,7-tetrafluoro-2-(4-methyl-3-aminophenyl)benzo[d]oxazole | DMSO | 7.70 (d, J = 8.2 Hz, 1H), 6.96 (s, 2H), 6.70 (s, 1H), 6.50 (d, J = 8.2 Hz, 1H) | Aromatic Protons |
Data sourced from a study on 2-Aryl-Perfluorobenzoxazoles. rsc.org
The ¹³C NMR spectrum reveals the carbon framework of a molecule. The spectrum for this compound is expected to show distinct signals for the methyl carbon, the aromatic carbons, and the carbons of the benzoxazole moiety. The carbon atom of the methyl group (CH₃) would appear at the most upfield position (around δ 20-22 ppm). The aromatic and heterocyclic carbons would resonate in the δ 100-165 ppm range. The carbon atom attached to the oxygen of the phenol (C-OH) and the carbon of the oxazole (B20620) ring (C=N) are typically found at the lower end of this range.
For the related compound, 4,5,6,7-tetrafluoro-2-(4-methyl-3-aminophenyl)benzo[d]oxazole, the methyl carbon signal is at δ 21.3 ppm. rsc.org The aromatic and benzoxazole carbons appear between δ 102.1 and 164.9 ppm. rsc.org
Table 2: Representative ¹³C NMR Data for a Related Benzoxazole Derivative
| Compound | Solvent | Chemical Shift (δ) in ppm | Assignment |
|---|---|---|---|
| 4,5,6,7-tetrafluoro-2-(4-methyl-3-aminophenyl)benzo[d]oxazole | DMSO | 164.9, 149.2, 144.1, 128.1, 117.2, 116.0, 102.1 | Aromatic and Benzoxazole Carbons |
Data sourced from a study on 2-Aryl-Perfluorobenzoxazoles. rsc.org
¹⁹F NMR is a powerful tool for characterizing fluorinated organic compounds. For substituted derivatives of 2-(Benzo[d]oxazol-2-yl)phenol containing fluorine atoms, ¹⁹F NMR provides distinct signals for each unique fluorine environment. For instance, in 2-(3,4-difluorophenyl)-4,5,6,7-tetrafluorobenzo[d]oxazole, the fluorine atoms on the phenyl ring and the benzoxazole ring give rise to complex multiplets due to fluorine-fluorine coupling. rsc.org
Table 3: Representative ¹⁹F NMR Data for Fluorinated Benzoxazole Derivatives
| Compound | Solvent | Chemical Shift (δ) in ppm and Multiplicity |
|---|---|---|
| 2-(4-(Trifluoromethyl)phenyl)-4,5,6,7-tetrafluorobenzo[d]oxazole | DMSO | -61.90 (s), -152.02 – -152.11 (m), -158.29 – -158.80 (m), -159.27 (t, J = 21.2 Hz), -162.10 (t, J = 21.0 Hz) |
Data sourced from a study on 2-Aryl-Perfluorobenzoxazoles. rsc.org
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint.
The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would correspond to the O-H stretching vibration of the phenolic hydroxyl group. The aromatic C-H stretching vibrations typically appear around 3100-3000 cm⁻¹. The C=N stretching of the oxazole ring is expected in the 1650-1590 cm⁻¹ region, while C=C stretching vibrations of the aromatic rings would also be present in this range. The C-O stretching of the phenol and the ether linkage in the oxazole ring would give rise to bands in the 1300-1000 cm⁻¹ region.
In a study of a related compound, 2-((benzo[d]oxazol-2-yl)-2,5-bis(4-fluorophenyl)-2H-imidazol-4-yl)amino)phenol, a broad O-H stretch was observed at 3440 cm⁻¹. mdpi.com Aromatic C-H stretches were seen around 3100-3000 cm⁻¹, and C=N/C=C stretching vibrations were in the 1657-1445 cm⁻¹ range. mdpi.com
Table 4: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch (Phenol) | 3400-3200 (broad) |
| Aromatic C-H Stretch | 3100-3000 |
| C=N Stretch (Oxazole) | 1650-1590 |
| C=C Stretch (Aromatic) | 1600-1450 |
Mass Spectrometry Techniques
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₄H₁₁NO₂), the expected exact mass would be approximately 225.0790 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 225. Subsequent fragmentation could involve the loss of small neutral molecules or radicals, leading to characteristic fragment ions.
For the structurally similar compound 2-(2H-Benzotriazol-2-yl)-5-methylphenol, the molecular ion peak is observed at m/z 225. nih.gov This indicates that the core structure is stable under EI conditions. The fragmentation pattern would likely involve cleavage of the bond between the phenolic and heterocyclic rings, as well as fragmentation within the benzoxazole moiety.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass measurement. For this compound, the molecular formula is C₁₄H₁₁NO₂. The calculated exact mass (monoisotopic mass) for this formula is 225.07898 u.
In a typical HRMS experiment, the compound would be ionized, commonly using electrospray ionization (ESI), to generate the protonated molecule [M+H]⁺. An HRMS instrument, such as a time-of-flight (TOF) or Orbitrap analyzer, would then measure the mass-to-charge ratio (m/z) of this ion to a high degree of precision (typically within 5 ppm). nih.govresearchgate.net The experimental m/z value for the [M+H]⁺ ion would be expected to be approximately 226.08627. The confirmation of this value, matching the theoretical calculation within a narrow error margin, provides strong evidence for the elemental composition C₁₄H₁₁NO₂ and validates the identity of the synthesized compound.
Table 1: Theoretical HRMS Data for this compound
| Species | Molecular Formula | Calculated Mass (u) |
|---|---|---|
| [M] | C₁₄H₁₁NO₂ | 225.07898 |
| [M+H]⁺ | C₁₄H₁₂NO₂⁺ | 226.08627 |
Analysis of Fragmentation Patterns
Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns of a molecule, providing valuable structural information. By selecting the precursor ion (e.g., the [M+H]⁺ ion at m/z 226.1) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation spectrum is produced.
For this compound, the fragmentation is expected to occur at the bonds of the heterocyclic benzoxazole ring system. researchgate.net Key fragmentation pathways for related benzoxazole and benzimidazole (B57391) structures often involve:
Cleavage of the oxazole ring: This is a common pathway for such heterocyclic systems.
Loss of small molecules: Fragments corresponding to the loss of stable neutral molecules like CO (carbon monoxide) or HCN (hydrogen cyanide) are anticipated.
Fissions related to the substituent groups: The methyl and hydroxyl groups on the phenol ring will influence the fragmentation, potentially through the loss of a methyl radical (•CH₃) or water (H₂O).
The resulting product ions would be analyzed to piece together the molecular structure, confirming the connectivity of the benzoxazole and methylphenol moieties.
Solid-State Structural Characterization
Single Crystal X-ray Diffraction (XRD) Analysis
Single crystal X-ray diffraction (XRD) provides the definitive three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not reported in the searched literature, analysis of the parent compound 2-(2-hydroxyphenyl)benzoxazole (B213137) (HPBO) and its derivatives reveals key structural features. scispace.com
For a suitable single crystal, XRD analysis would determine precise bond lengths, bond angles, and torsion angles. It would confirm the planarity of the benzoxazole and phenol ring systems. A critical feature observed in related structures is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the nitrogen atom of the oxazole ring. researchgate.net This interaction is crucial in stabilizing the molecular conformation and influencing its photophysical properties. The analysis would also yield the unit cell parameters (a, b, c, α, β, γ), space group, and the arrangement of molecules within the crystal lattice (Z value).
Table 2: Representative Crystallographic Data for a Benzoxazole Derivative This table is illustrative, based on data for (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile, as specific data for the title compound is unavailable. scispace.com
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.0508 |
| b (Å) | 12.0159 |
| c (Å) | 10.0074 |
| β (°) | 94.761 |
| Volume (ų) | 1324.25 |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.commdpi.com Generated from the CIF data obtained by XRD, the Hirshfeld surface maps the regions of close contact between adjacent molecules.
For this compound, the analysis would likely reveal the following key interactions:
H···H contacts: Typically representing the largest percentage of interactions on the surface, arising from the numerous hydrogen atoms on the peripheries of the molecules.
C···H/H···C contacts: These are significant and represent van der Waals interactions and potential weak C-H···π interactions between the aromatic rings of neighboring molecules.
O···H/H···O and N···H/H···N contacts: These are highlighted by distinct red spots on the d_norm surface and indicate the most significant directional interactions, such as conventional and non-conventional hydrogen bonds. nih.gov
Table 3: Illustrative Hirshfeld Surface Interaction Percentages for a Related Heterocyclic Compound
| Interaction Type | Percentage Contribution (%) |
|---|---|
| H···H | ~45-55% |
| C···H/H···C | ~20-30% |
| O···H/H···O | ~5-15% |
| N···H/H···N | ~5-10% |
Supramolecular Assembly and Crystal Packing Features
The supramolecular assembly describes how individual molecules arrange themselves in the crystal through a network of non-covalent interactions. Based on the Hirshfeld analysis and XRD data, the crystal packing of this compound would be elucidated.
Theoretical and Computational Investigations of 2 Benzo D Oxazol 2 Yl 5 Methylphenol
Electronic Structure Calculations
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to determine the optimized ground-state geometry of molecules. For 2-(Benzo[d]oxazol-2-yl)-5-methylphenol, DFT calculations, typically employing a functional like B3LYP with a basis set such as 6-31G(d,p), are used to predict key structural parameters. ifo.lviv.uaresearchgate.net The molecule exists in an enol form in the ground state, characterized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the oxazole (B20620) ring.
Table 1: Selected Optimized Geometrical Parameters for the Enol Form of this compound (Illustrative Data based on related compounds)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | O-H | ~1.00 Å |
| Bond Length | N...H (Hydrogen Bond) | ~1.80 Å |
| Bond Length | C-O (Phenolic) | ~1.36 Å |
| Bond Length | C-N (Oxazole) | ~1.38 Å |
| Bond Angle | O-H...N | ~145° |
| Dihedral Angle | Phenol (B47542) Ring - Benzoxazole (B165842) Ring | < 10° |
Note: The values presented are typical and based on DFT calculations for closely related 2-(2'-hydroxyphenyl)benzoxazole compounds.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic transitions and reactivity of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in electronic excitations. youtube.com For this compound, the HOMO is typically localized on the electron-rich phenol moiety, while the LUMO is distributed over the electron-accepting benzoxazole ring system. mdpi.com
Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, a transition described as π→π*. This intramolecular charge transfer (ICT) from the phenol part to the benzoxazole part is a crucial step that precedes the proton transfer. figshare.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic absorption and emission properties. nih.gov A smaller gap generally corresponds to absorption at a longer wavelength. The methyl group, being a weak electron-donating group, is expected to slightly raise the HOMO energy level, potentially leading to a small red shift in the absorption spectrum compared to the unsubstituted parent compound.
Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap (Illustrative Data)
| Molecular Orbital | Energy (eV) |
| LUMO | ~ -1.5 eV |
| HOMO | ~ -5.8 eV |
| HOMO-LUMO Gap (ΔE) | ~ 4.3 eV |
Note: These are representative energy values based on DFT calculations for similar benzoxazole derivatives. Actual values may vary depending on the computational method and solvent environment.
Photophysical Properties Simulation
Time-Dependent Density Functional Theory (TD-DFT) for Absorption and Emission Spectra
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for simulating the electronic absorption and emission spectra of molecules in their excited states. cmu.ac.thresearchgate.net By performing TD-DFT calculations on the optimized ground-state geometry, the vertical excitation energies and corresponding oscillator strengths can be determined, which allows for the theoretical prediction of the UV-Vis absorption spectrum. researchgate.net For this compound, the primary absorption band corresponds to the S₀ → S₁ (π→π*) transition. researchgate.net
Similarly, by optimizing the geometry of the first excited state (S₁), the emission properties can be simulated. The ESIPT process in this molecule leads to a large Stokes shift, which is the difference between the absorption and emission maxima. The emission from the excited keto tautomer is at a much lower energy (longer wavelength) than the absorption of the enol form. researchgate.net TD-DFT calculations can predict the emission wavelengths for both the enol and keto forms, although the emission from the enol form is often quenched due to the ultrafast proton transfer. ifo.lviv.ua
Table 3: Simulated Photophysical Properties (Illustrative Data)
| Property | Enol Form | Keto Form |
| Absorption λmax (nm) | ~340 nm | - |
| Emission λmax (nm) | ~420 nm (often weak or absent) | ~530 nm |
| Stokes Shift (Keto Emission) | ~190 nm | - |
Note: The presented wavelengths are characteristic values for ESIPT-exhibiting benzoxazole derivatives and can be influenced by the solvent environment.
Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms
The hallmark of this compound's photophysics is the ESIPT process. researchgate.net Upon excitation to the S₁ state, the acidity of the phenolic proton and the basicity of the oxazole nitrogen atom increase significantly due to the intramolecular charge transfer. nih.gov This enhanced "push-pull" character drives the transfer of the proton from the hydroxyl group to the nitrogen atom, a process that occurs on an ultrafast timescale (femtoseconds to picoseconds). researchgate.net This transfer results in the formation of an excited-state keto tautomer, which is energetically more favorable in the excited state. The keto tautomer then radiatively relaxes to its ground state, emitting a photon at a longer wavelength. Subsequently, a rapid back-proton transfer occurs in the ground state to regenerate the initial enol form. nih.gov
The feasibility and rate of the ESIPT process are governed by the potential energy surfaces (PES) of the ground and excited states along the proton transfer coordinate. nih.gov Computational studies can map these surfaces by systematically varying the O-H bond length and the H...N distance. In the ground state (S₀), there is a significant energy barrier that prevents the proton transfer, making the enol form the stable species. However, in the first excited state (S₁), this barrier is typically very small or non-existent, allowing for a nearly barrierless proton transfer from the enol* to the keto* form. mdpi.com
The calculated energy barrier in the S₁ state is a key indicator of the efficiency of the ESIPT process. mdpi.com For many HBO derivatives, this barrier is found to be less than 2 kcal/mol, confirming that the proton transfer is an extremely facile process. mdpi.com The introduction of the methyl group is not expected to significantly alter this pathway, ensuring that this compound remains an efficient ESIPT fluorophore.
Influence of Substituent Effects on ESIPT
The Excited-State Intramolecular Proton Transfer (ESIPT) is a critical photophysical process in 2-(2'-hydroxyphenyl)benzoxazole (HBO) derivatives, including this compound. This process involves the transfer of a proton from the hydroxyl group to the nitrogen atom of the oxazole ring in the excited state. The nature and position of substituents on the molecular scaffold significantly modulate this process.
Theoretical studies, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have elucidated the role of substituents. The 5-methyl group on the phenol ring of the title compound acts as a weak electron-donating group (EDG). Generally, EDGs on the phenol ring enhance the electron density of the phenolic oxygen, which can strengthen the intramolecular hydrogen bond (IHB) in the ground state (S0) and facilitate the proton transfer in the first excited state (S1). nih.gov
Conversely, electron-withdrawing groups (EWGs) tend to increase the acidity of the phenolic proton, which can also influence the ESIPT barrier. Computational studies on related HBO derivatives show that the substitution pattern alters the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the absorption and emission spectra. researchgate.net For instance, a study on 5'-(para-R-Phenylene) vinyl-2-(2'-hydroxyphenyl) benzoxazole derivatives showed that both electron-donating and electron-withdrawing substituents could be used to tune the photophysical properties. nih.gov The introduction of EWGs was found to cause a significant increase in fluorescence intensity. nih.gov The methyl group in this compound is predicted to have a nuanced effect, subtly altering the potential energy surfaces of the ground and excited states and the energy barrier for the proton transfer process. nih.govrsc.org
Table 1: Predicted Influence of Substituent Type on ESIPT Characteristics in HBO Derivatives
| Substituent Type on Phenol Ring | Predicted Effect on Intramolecular H-Bond (IHB) | Predicted Effect on ESIPT Barrier | Predicted Impact on Emission |
| Electron-Donating Group (e.g., -CH₃, -OCH₃) | Strengthens IHB in S₀ and S₁ states. | Generally lowers the energy barrier. | Can lead to red-shifted keto emission. |
| Electron-Withdrawing Group (e.g., -NO₂, -CF₃) | Increases acidity of phenolic proton. | Can either increase or decrease the barrier depending on position. | Often results in enhanced fluorescence intensity. nih.gov |
Solvatochromic Behavior and Solvent Effects on Spectra
Solvatochromism, the change in the color of a solution with a change in solvent polarity, is a prominent feature of HBO derivatives. The spectral properties of this compound are theoretically expected to be sensitive to the solvent environment due to changes in the dipole moment of the molecule upon electronic excitation.
Computational and experimental studies on the parent 2-(2'-hydroxyphenyl)benzoxazole (HBO) show distinct solvent effects. In nonpolar solvents like cyclohexane, HBO typically exhibits dual fluorescence: a higher-energy band from the enol tautomer and a large Stokes-shifted, lower-energy band from the keto tautomer formed via ESIPT. uit.no As solvent polarity increases, the absorption spectra often show a slight blue shift. uit.no
The emission spectrum is more significantly affected. In polar protic solvents like ethanol (B145695), the formation of intermolecular hydrogen bonds between the solvent and the solute can compete with the intramolecular hydrogen bond necessary for ESIPT. This can lead to a decrease in the intensity of the keto emission band and an increase in the enol emission. uit.noaalto.fi Theoretical studies using polarizable continuum models (PCM) in DFT calculations help predict these shifts by simulating the solvent environment. aalto.fi For this compound, a similar trend is anticipated, where nonpolar solvents would favor the ESIPT-induced keto emission, while polar protic solvents might partially suppress it in favor of enol fluorescence. uit.noaalto.fi
Table 2: Predicted Spectral Shifts of this compound in Different Solvents
| Solvent | Polarity Type | Expected Absorption Shift | Expected Emission Behavior |
| Cyclohexane | Nonpolar | Reference | Strong keto emission, weak enol emission. uit.no |
| Dichloromethane | Polar Aprotic | Slight blue-shift | Predominantly keto emission. |
| Acetonitrile | Polar Aprotic | Blue-shift | Both enol and keto emission, ratio depends on specific interactions. aalto.fi |
| Ethanol | Polar Protic | Blue-shift | Increased enol emission, potentially suppressed keto emission due to intermolecular H-bonding. uit.no |
Quantum Yield Prediction
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For ESIPT molecules like this compound, the quantum yield is intrinsically linked to the competition between the ESIPT pathway and other non-radiative decay channels.
Theoretical predictions suggest that the quantum yield can be tuned by modifying the molecular structure. In a study of an HBO derivative where the ESIPT process was suppressed due to structural planarization and a strong push-pull character, a high fluorescence quantum yield of 62% was observed in dichloromethane. researchgate.net This indicates that when the non-radiative decay channel via ESIPT is blocked, the intramolecular charge transfer (ICT) state can become highly emissive.
Molecular Interaction and Dynamics Studies
Molecular Docking for Ligand-Macromolecule Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The 2-(benzo[d]oxazol-2-yl)phenol scaffold has been identified as a promising starting point for designing inhibitors for various biological targets.
In a notable study, this scaffold was identified as a hit for the inhibition of JMJD3, a histone demethylase implicated in cancer. dnu.dp.ua Molecular docking simulations were performed against two conformations of the JMJD3 active site. The simulations revealed that the 2-(benzo[d]oxazol-2-yl)phenol molecule binds within the α-ketoglutarate cavity, chelating the catalytic Fe²⁺ ion in a bidentate manner via the phenolic oxygen and the oxazole nitrogen. dnu.dp.ua Key interactions predicted by the docking model include:
π–π stacking: The benzoxazole portion interacts with the side chain of a histidine residue (H1390), while the phenol ring forms π–π interactions with a tyrosine residue (Y1381). dnu.dp.ua
Hydrogen bonding: The phenolic hydroxyl group is predicted to form a hydrogen bond with a histidine residue (H1470). dnu.dp.ua
Table 3: Predicted Key Interactions for the 2-(Benzo[d]oxazol-2-yl)phenol Scaffold with JMJD3
| Interaction Type | Interacting Group on Ligand | Interacting Residue in JMJD3 | Reference |
| Metal Chelation | Phenolic Oxygen, Oxazole Nitrogen | Fe²⁺ | dnu.dp.ua |
| π–π Stacking | Benzoxazole Ring | H1390 | dnu.dp.ua |
| π–π Stacking | Phenol Ring | Y1381 | dnu.dp.ua |
| Hydrogen Bonding | Phenolic Hydroxyl | H1470 | dnu.dp.ua |
Molecular Dynamics Simulations for Conformational Stability
Following molecular docking, molecular dynamics (MD) simulations are employed to investigate the dynamic stability of the predicted ligand-macromolecule complex over time. For the 2-(benzo[d]oxazol-2-yl)phenol scaffold docked into JMJD3, MD simulations were run for 50 nanoseconds to assess the stability of the binding pose. dnu.dp.ua
The simulations confirmed that the key interactions predicted by docking, such as the chelation of the iron ion and the hydrogen bonds, were maintained throughout the simulation time for active compounds. dnu.dp.ua For instance, in a derivative of the scaffold, hydrogen bonds with key residues like K1381 and T1387 were shown to be stable. dnu.dp.ua In contrast, for less active or inactive analogues, the simulations showed that these crucial interactions were less persistent or absent. dnu.dp.ua This demonstrates the power of MD simulations in validating docking poses and providing a more dynamic picture of the ligand's conformational stability within the binding site, helping to differentiate between potent and weak binders.
Electrochemical Property Prediction
The electrochemical properties of this compound, particularly its oxidation potential, can be predicted using computational methods like DFT. The phenolic hydroxyl group makes the molecule susceptible to oxidation. The ease of this oxidation is a critical parameter for applications such as antioxidants or redox-active materials.
DFT calculations can be used to determine the Highest Occupied Molecular Orbital (HOMO) energy. There is a well-established linear correlation between the calculated HOMO energy and the experimental oxidation potential for classes of organic molecules, including phenols. nih.govrsc.org A higher HOMO energy corresponds to a lower oxidation potential, meaning the molecule is more easily oxidized.
For phenolic compounds, the presence of electron-donating groups (like the 5-methyl group) is known to increase the HOMO energy, thus lowering the oxidation potential compared to the unsubstituted parent compound. nih.gov Conversely, electron-withdrawing groups decrease the HOMO energy and make the molecule more difficult to oxidize. nih.gov Theoretical studies on related benzothiazole-phenol derivatives have used DFT to calculate parameters like ionization potential and bond dissociation enthalpy to explain their antioxidant (i.e., oxidation) mechanisms. nih.gov Therefore, the oxidation potential of this compound can be reliably predicted to be lower than that of the parent 2-(Benzo[d]oxazol-2-yl)phenol due to the electron-donating effect of the methyl group.
Theoretical Redox Potential Calculations
The redox properties of benzoxazole derivatives are a subject of interest for their application in redox-active organic materials. While specific calculations for this compound were not found, a study on related benzoxazole derivatives provides a robust methodology for such theoretical investigations. db-thueringen.de
In a study focused on benzothiazole (B30560), benzoxazole, and benzimidazole-based redox-active organic materials, Density Functional Theory (DFT) calculations were employed to predict their redox potentials. The researchers found that DFT methods can accurately describe the trend of experimental redox potentials. For a series of synthesized molecules, the calculated oxidation potentials differed on average by only 7 mV and the reduction potentials by an average of 8 mV from the experimental values when a systematic shift was applied. db-thueringen.de This level of accuracy underscores the reliability of modern computational chemistry in predicting the electrochemical behavior of these types of compounds.
The general approach involves optimizing the geometry of the neutral and ionized species and then calculating the energies to determine the oxidation and reduction potentials. The choice of functional and basis set, as well as the solvation model, are critical for obtaining results that correlate well with experimental data. For instance, one study found that for a set of iron complexes, the solvation model had a more significant impact on the accuracy of the predicted redox potentials than the functional or basis set. dtu.dk
A hypothetical calculation for this compound would likely involve similar DFT-based protocols. The presence of the electron-donating methyl and hydroxyl groups on the phenol ring would be expected to influence its oxidation potential compared to the unsubstituted 2-(Benzo[d]oxazol-2-yl)phenol.
Table 1: Comparison of Experimental and Calculated Redox Potentials for Related Benzoxazole Derivatives No direct experimental or calculated redox potential data was found for this compound in the search results. The following table is a representative example from a study on related compounds to illustrate the methodology.
| Compound | Experimental E¹/² (V vs. Fc/Fc⁺) | Calculated E¹/² (V vs. Fc/Fc⁺) | Difference (mV) |
| Derivative A | -1.50 | -1.45 | 50 |
| Derivative B | -1.25 | -1.22 | 30 |
| Derivative C | -1.65 | -1.68 | -30 |
This table is illustrative and based on methodologies described for similar compounds. db-thueringen.de
Conformational Analysis and Tautomeric Equilibria
The conformational landscape and potential tautomeric forms of this compound are crucial for understanding its chemical reactivity and biological activity.
Conformational Analysis: The bond connecting the benzoxazole and phenol rings allows for rotational isomerism. Computational studies on similar structures, such as benzothiazole derivatives, have shown that different conformers can exist with varying dihedral angles between the aromatic rings. nih.gov For this compound, the planarity of the molecule would be influenced by the steric hindrance between the hydrogen atoms on the adjacent rings and any intramolecular hydrogen bonding between the phenolic hydroxyl group and the nitrogen atom of the benzoxazole ring. DFT calculations are a powerful tool to determine the relative energies of these conformers and the energy barriers for their interconversion.
Tautomeric Equilibria: Keto-enol tautomerism is a well-documented phenomenon in related heterocyclic systems containing a hydroxyl group adjacent to the azole ring. For instance, studies on 2-(1H-benzo[d]imidazol-2-yl)phenol have shown the existence of an equilibrium between the enol and keto forms. researchgate.net This suggests that this compound could also exist in equilibrium between its phenolic (enol) form and a quinone-like (keto) tautomer.
The relative stability of these tautomers can be influenced by the solvent and the electronic nature of the substituents. Theoretical calculations using DFT can predict the relative energies of the tautomers and the transition state for their interconversion. ccsenet.org For example, in a study of benzothiazole derivatives, the thione tautomer was found to be more stable than the thiol form. ccsenet.org For this compound, the equilibrium would likely favor the enol form due to the aromaticity of the phenol ring, but the keto tautomer could be accessible and play a role in its chemical reactions.
Table 2: Calculated Relative Energies of Tautomers for a Related Benzothiazole Derivative This data is from a study on a related benzothiazole derivative and is intended to be illustrative of the type of information obtained from such calculations.
| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous Phase |
| Thiol Form | 0.00 | 0.00 |
| Thione Form | -2.50 | -1.80 |
Data adapted from a study on mercaptobenzothiazole. ccsenet.org
Intermolecular Interaction Energy Frameworks
The way molecules of this compound interact with each other in the solid state is governed by a network of intermolecular forces. Understanding these interactions is key to predicting crystal packing and material properties. Intermolecular interaction energy frameworks can be computationally modeled to visualize and quantify the different types of interactions.
These frameworks are typically calculated using the results from crystal structure determination and further analyzed with computational methods. The total interaction energy can be decomposed into electrostatic, dispersion, and repulsion components.
For a related benzimidazole (B57391) derivative, energy framework calculations revealed that the stabilization of the crystal structure is dominated by dispersion energy contributions. researchgate.net The visualization of these energy frameworks often uses cylindrical representations where the radius of the cylinder is proportional to the strength of the interaction energy between molecular pairs.
In the case of this compound, the following interactions would be expected to play a significant role in its crystal packing:
Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, and the nitrogen atom of the benzoxazole ring can act as a hydrogen bond acceptor.
π-π Stacking: The planar aromatic rings of the benzoxazole and phenol moieties can engage in π-π stacking interactions.
C-H···π Interactions: The C-H bonds of the methyl group and the aromatic rings can interact with the π-systems of adjacent molecules.
Table 3: Calculated Intermolecular Interaction Energies for a Structurally Similar Benzimidazole Derivative This table presents example data for a related compound to illustrate the concept of intermolecular interaction energy frameworks.
| Interaction Type | Energy (kJ/mol) |
| Electrostatic | -55.2 |
| Dispersion | -120.8 |
| Total Energy | -176.0 |
This data is illustrative and based on a study of a benzimidazol-2-one (B1210169) derivative. dtu.dk
Advanced Chemical Applications and Functional Material Development Based on 2 Benzo D Oxazol 2 Yl 5 Methylphenol
Fluorescent Materials and Probes
The inherent fluorescence characteristics of the HPBO scaffold, driven by the ESIPT process, make it an excellent platform for developing sophisticated fluorescent materials and probes. The emission properties are highly sensitive to the molecular environment, which can be harnessed for sensing and switching applications.
Development of Fluorescent Sensors (e.g., for protons, metal ions)
The 2-(2′-hydroxyphenyl)benzoxazole core structure is an effective chelating agent for various metal ions and its fluorescence is often sensitive to pH changes. This has led to the development of numerous fluorescent sensors based on this scaffold.
Metal Ion Sensing: The phenolic oxygen and the oxazole (B20620) nitrogen atoms of the HPBO moiety form a natural binding site for metal ions. Coordination with a metal ion, such as zinc (Zn²⁺), disrupts the ESIPT process. This disruption leads to significant changes in the material's photophysical properties, often resulting in a dramatic enhancement of fluorescence intensity. acs.orgresearchgate.net This "turn-on" fluorescence response allows for the selective detection of specific metal ions. For instance, various HPBO derivatives have been developed for the selective sensing of zinc ions in both environmental and biological systems. iphy.ac.cn The design typically involves incorporating the HPBO unit into a larger molecular structure that enhances selectivity and solubility.
Proton (pH) Sensing: The fluorescence of HPBO derivatives can be highly dependent on the pH of the medium. In basic conditions, the phenolic proton is removed, forming a phenolate (B1203915) anion. acs.orgiphy.ac.cn This deprotonation alters the electronic structure of the molecule and significantly modulates the fluorescence emission. acs.org This property allows these compounds to act as fluorescent pH indicators, often exhibiting distinct emission profiles in acidic, neutral, and alkaline environments. Some derivatives have been engineered to function as "off-on-off" pH switches, showing strong fluorescence only within a specific pH range. nih.gov
| Analyte | Sensing Mechanism | Observed Fluorescence Change | Reference Compound Class |
| Metal Ions (e.g., Zn²⁺) | Chelation with phenol (B47542) and oxazole groups, inhibiting ESIPT. | Fluorescence enhancement ("Turn-on"). | 2-(2′-hydroxyphenyl)benzoxazole (HPBO) |
| Protons (H⁺) | Deprotonation of the phenolic group in response to pH changes. | Modulation of fluorescence intensity, "off-on-off" switching. | 2-(2′-hydroxyphenyl)benzoxazole (HPBO) |
Design of Photoswitches and Dye Lasers
The unique four-level photocycle inherent to the ESIPT process makes HPBO derivatives ideal candidates for applications in optical technologies like photoswitches and dye lasers.
Photoswitches: The ability to exist in two distinct tautomeric forms (enol and keto) upon photoexcitation is the basis for photoswitching applications. The ESIPT process can be controlled and manipulated, allowing the molecule to be switched between states with different absorption and emission properties. This photoisomerization is a key feature for developing molecular-level switches. acs.orgiphy.ac.cnacs.org
Dye Lasers: Dyes that undergo ESIPT are considered excellent materials for generating laser action. iphy.ac.cnresearchgate.net The four-level energy system (ground and excited states for both enol and keto forms) facilitates population inversion, a prerequisite for stimulated emission. The large Stokes shift minimizes self-absorption, which is a common issue in laser dyes. The dual fluorescence from both the enol and keto forms opens up the possibility of creating lasers with tunable emission wavelengths. researchgate.net
Organic Light-Emitting Diode (OLED) Materials
The high fluorescence quantum yields and significant Stokes shifts characteristic of ESIPT molecules make them highly promising for use in organic light-emitting diodes (OLEDs).
Role as Building Blocks for OLED Emitters
The 2-(Benzo[d]oxazol-2-yl)-5-methylphenol scaffold serves as a core structure for designing advanced OLED emitters. The ESIPT process is beneficial for achieving high efficiency and stability in these devices.
High Exciton Utilization: In conventional fluorescent OLEDs, the theoretical upper limit for the internal quantum efficiency is limited to 25% due to spin statistics. However, certain ESIPT molecules have been shown to break this limit. For example, OLEDs incorporating a bis(triphenylamine)-containing HPBO derivative have demonstrated a singlet exciton yield of 92%, which is among the highest recorded for ESIPT molecules with a dual emission system. rhhz.net
White-Light OLEDs: The dual-emission property, with distinct peaks from the enol (typically blue-violet) and keto (typically green-yellow) forms, can be harnessed to generate white light from a single emitting molecule. nih.govnih.gov By carefully tuning the molecular structure and the host matrix, the relative intensities of the two emission bands can be balanced to achieve white electroluminescence, simplifying the architecture of white OLEDs (WOLEDs). nih.gov Derivatives of HPBO have been successfully used to fabricate multifunctional fluorescent materials for OLED applications. rhhz.net
Chemosensing Platforms
The inherent sensitivity of the HPBO core to its chemical environment provides a robust foundation for the rational design of chemosensing platforms.
Rational Design of Chemosensors based on Structural Features
The design of chemosensors based on this compound and related structures relies on the predictable response of the ESIPT process to external stimuli.
Binding Site Integration: The core principle involves coupling the HPBO fluorophore, which acts as the signal transducer, with a specific recognition unit (receptor) designed to selectively bind a target analyte. The HPBO unit's phenolic hydroxyl and benzoxazole (B165842) nitrogen serve as a built-in chelating site for ions. iphy.ac.cnmdpi.com
Signal Transduction Mechanisms: The binding event at the receptor site triggers a measurable change in the fluorescence signal. This can occur through several mechanisms:
Intramolecular Charge Transfer (ICT): Binding of an analyte can alter the electron density within the molecule, modifying the ICT character and thus the emission wavelength and intensity. iphy.ac.cnresearchgate.net
Photoinduced Electron Transfer (PET): A receptor can be designed to quench the fluorescence of the HPBO unit through PET. Upon binding the analyte, the PET process is inhibited, and fluorescence is restored, leading to a "turn-on" sensor. mdpi.com
Disruption of ESIPT: As seen with metal ions, direct interaction with the HPBO core can disrupt the proton transfer pathway, leading to a strong fluorescence response. acs.org
Applications in Functional Materials Chemistry
The unique structure of this compound, which combines a benzoxazole core with a substituted phenol, makes it a valuable component in the design of novel functional materials. The benzoxazole moiety is known for its thermal stability and electronic properties, while the phenolic group provides a site for further chemical modification and influences the molecule's solubility and reactivity.
The benzoxazole scaffold is a well-established chromophore found in a variety of dyes and pigments. Compounds containing the 2-phenylbenzoxazole structure are known to exhibit interesting photophysical properties, including significant fluorescence. nih.gov The electronic and optical characteristics of these molecules, such as their absorption and emission wavelengths, are highly dependent on the nature and position of substituents on both the benzoxazole and phenyl rings. mdpi.com
While this compound itself is not extensively documented as a commercial dye, its structural features suggest significant potential as a precursor. The phenolic hydroxyl group and the methyl group on the phenyl ring act as auxochromes, which can modify the absorption and fluorescence properties of the core benzoxazole chromophore. For instance, phenolic compounds featuring a 2-phenylbenzo[d]oxazole scaffold have been investigated for their potent tyrosinase inhibitory activity, a function related to the production of melanin pigments. nih.gov
The optical properties of polycyclic oxazole derivatives have been evaluated, demonstrating that extending the π-conjugated system leads to shifts in absorption and emission spectra. mdpi.com For example, naphthalene-fused tricyclic oxazoles exhibit fluorescence in the 340–430 nm range. mdpi.com The specific electronic properties of dyes can be influenced by solvent polarity and the presence of substituent groups like a methyl group, which can cause bathochromic (red-shift) or hypsochromic (blue-shift) effects in the absorption wavelength. journalcsij.com This tunability is critical for creating dyes and pigments with tailored colors and photophysical responses for applications in textiles, organic light-emitting diodes (OLEDs), and molecular sensors.
Table 1: Optical Properties of Selected Benzoxazole and Related Polycyclic Oxazole Derivatives
| Compound | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Quantum Yield (ΦF) | Solvent |
|---|---|---|---|---|
| N-arylnaphtho[2,3-d]oxazol-2-amines | ~330 | ~410, ~430 | 14-27% | Chloroform (B151607) |
This table illustrates how the core oxazole structure contributes to the optical properties of larger, related molecules, suggesting the potential for tuning the properties of dyes derived from this compound.
In synthetic organic chemistry, a "building block" is a molecule that can be readily incorporated into the structure of a larger, more complex molecule. Oxazoles are recognized as important building blocks for synthesizing a wide range of functional organic materials and biologically active compounds. mdpi.commdpi.com The compound this compound serves as a valuable synthon due to the reactive sites on its heterocyclic and phenolic rings.
Research has demonstrated that benzoxazole derivatives can act as key intermediates in the synthesis of other complex heterocyclic systems. For example, a synthetic pathway has been developed to produce substituted imidazoles from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols. In this process, Benzo[d]oxazol-2-yl-methanimines are formed as crucial intermediates. researchgate.netnih.govmdpi.com These intermediates then undergo an unprecedented dimerization and ring-closure reaction to form the imidazole (B134444) ring, showcasing the benzoxazole moiety's role as a foundational unit for constructing more elaborate molecular architectures. researchgate.netnih.gov
The versatility of the benzoxazole core allows it to be a starting point for creating diverse libraries of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science due to their wide range of biological and physical properties.
Electrochemical Applications
The search for sustainable energy storage solutions has spurred research into organic batteries, which utilize redox-active organic molecules instead of heavy metals. researchgate.netdocumentsdelivered.com These materials offer the advantages of being potentially low-cost, structurally diverse, and derived from abundant resources. researchgate.net
Benzoxazole derivatives have been identified as promising candidates for redox-active materials in organic batteries. researchgate.netdocumentsdelivered.com Their electrochemical properties can be tuned through molecular engineering to achieve desired redox potentials and stability for battery applications. A combined theoretical and experimental screening approach has been used to identify and characterize novel redox-active molecules based on benzimidazole (B57391), benzoxazole, and benzothiazole (B30560) scaffolds. researchgate.net
These studies involve synthesizing various derivatives and evaluating their electrochemical behavior using techniques like cyclic voltammetry. researchgate.net While this compound has not been specifically detailed in these studies, closely related structures have been synthesized and characterized. For instance, compounds such as 4-(benzo[d]oxazol-2-yl)-1-methylpyridin-1-ium chloride and 1-methyl-4-(5-methylbenzo[d]oxazol-2-yl)pyridin-1-ium chloride have been proposed as redox-active moieties that could be incorporated into a polymer backbone for use in organic radical batteries. researchgate.net
The presence of the phenol group in this compound could provide additional redox activity and a site for polymerization, making it a particularly interesting candidate for evaluation in aqueous organic redox flow batteries (AORFBs) or other organic battery systems. The redox potential and kinetics of the molecule would determine its suitability as either an anolyte (negative electrode) or catholyte (positive electrode) material.
Table 2: Half-Wave Potentials of Selected Benzoxazole Derivatives for Organic Battery Applications
| Compound | E1/2 (V vs. Fc/Fc+) |
|---|---|
| 4-(benzo[d]oxazol-2-yl)-1-methylpyridin-1-ium chloride | -1.13 |
| 1-methyl-4-(5-methylbenzo[d]oxazol-2-yl)pyridin-1-ium chloride | -1.15 |
Data derived from studies on related benzoxazole derivatives, indicating the redox potential range for this class of compounds. researchgate.net The specific potential of this compound would require experimental evaluation.
Conclusion and Future Research Directions
Summary of Key Academic Findings
2-(Benzo[d]oxazol-2-yl)-5-methylphenol belongs to the class of 2-hydroxyphenyl benzoxazoles (HBOs), a group of compounds extensively studied for their unique photophysical properties and biological relevance. The core structure consists of a phenol (B47542) ring attached at the 2-position of a benzoxazole (B165842) moiety. The benzoxazole heterocycle is a significant scaffold in medicinal chemistry, known for a wide spectrum of pharmacological activities. globalresearchonline.netrsc.org
The primary academic findings related to this structural class are centered on their synthesis and characteristic excited-state intramolecular proton transfer (ESIPT) phenomenon. The most common and established synthetic route to 2-substituted benzoxazoles involves the condensation and subsequent cyclization of a 2-aminophenol (B121084) with a suitable carboxylic acid, aldehyde, or other carbonyl-containing precursors. globalresearchonline.netrsc.orgnih.gov For the specific synthesis of this compound, this would typically involve the reaction of 2-aminophenol with 2-hydroxy-5-methylbenzoic acid or 2-hydroxy-5-methylbenzaldehyde, often facilitated by a catalyst in polyphosphoric acid (PPA) or under other condensing conditions. globalresearchonline.net
Structurally, the benzoxazole scaffold confers a rigid and planar geometry to the molecule. rsc.org This planarity is crucial for its photophysical behavior. Upon UV absorption, molecules in this class undergo ESIPT, where a proton is transferred from the phenolic hydroxyl group to the nitrogen atom of the oxazole (B20620) ring. researchgate.net This process results in the formation of a transient keto-tautomer, which is responsible for a characteristic large Stokes shift in the fluorescence emission spectrum. researchgate.net This property makes HBO derivatives highly effective as UV absorbers and fluorescent probes. scielo.brchemimpex.com The presence of the methyl group at the 5-position on the phenol ring is expected to subtly modulate the electronic properties and, consequently, the absorption and emission spectra, though the fundamental ESIPT mechanism would remain operative.
Prospects for Further Fundamental Research in Benzoxazole Chemistry
The field of benzoxazole chemistry continues to be a fertile ground for fundamental research, driven by the scaffold's wide-ranging applications in medicinal and materials science. rsc.orgresearchgate.net Future research is poised to expand into several key areas.
One promising avenue is the continued exploration of the biological activities of novel benzoxazole derivatives. While activities such as antimicrobial, anticancer, and anti-inflammatory are well-documented, the potential for these compounds to interact with new biological targets is vast. globalresearchonline.netresearchgate.netnih.govmdpi.com For instance, the 2-(benzo[d]oxazol-2-yl)phenol scaffold was recently identified as a hit for inhibiting the JMJD3 enzyme, a target in inflammation and cancer, opening up new possibilities for epigenetic drug discovery. nih.gov Further functionalization of the this compound core could lead to derivatives with enhanced selectivity and potency for a variety of enzymes and receptors.
In materials science, the unique photophysical properties of benzoxazoles are ripe for further exploitation. chemimpex.comacs.org Research into new derivatives could lead to the development of advanced organic light-emitting diodes (OLEDs), chemical sensors, and photo-stabilizers. scielo.brchemimpex.com The tunability of the fluorescence emission through synthetic modification allows for the creation of tailored materials. For example, incorporating the benzoxazole moiety into larger conjugated systems or polymers can lead to materials with novel electronic and optical properties. acs.org There is also potential in developing benzoxazole-based fluorescent probes for specific analytes or biological environments, building on their sensitivity to local polarity and hydrogen bonding. researchgate.net
Unexplored Avenues in Computational and Synthetic Methodologies
Significant opportunities exist for advancing the study of benzoxazoles through new computational and synthetic approaches. These methodologies can accelerate the discovery of new derivatives with desired properties and provide deeper mechanistic insights.
Computational Methodologies: Computational chemistry has become an indispensable tool for studying heterocyclic compounds. numberanalytics.com While Density Functional Theory (DFT) is widely used to predict molecular structures, reactivity, and spectroscopic properties, there are still underexplored areas. numberanalytics.comcuny.edunih.gov
Advanced Simulations: The use of molecular dynamics (MD) simulations to study the interaction of benzoxazole derivatives with biological macromolecules in dynamic, solvated environments can provide more accurate predictions of binding affinity and selectivity. nih.gov
Machine Learning and AI: The application of machine learning and artificial intelligence (AI) models for quantitative structure-activity relationship (QSAR) studies is a rapidly growing field. numberanalytics.com These models can be trained on existing data to predict the biological activity or photophysical properties of novel, un-synthesized benzoxazole derivatives, thereby streamlining the discovery process.
Mechanism Elucidation: High-level computational methods can be employed to investigate complex reaction mechanisms, such as the ESIPT process in different solvent environments or the pathways of novel synthetic reactions, offering insights that are difficult to obtain experimentally. cuny.edu
Synthetic Methodologies: While traditional synthesis methods are robust, there is a continuous drive toward developing more efficient, sustainable, and versatile synthetic protocols. nih.gov
Green Chemistry Approaches: The development of "green" synthetic routes using recyclable catalysts like magnetic nanoparticles, ionic liquids, or solid-supported reagents under solvent-free or aqueous conditions is a key area for future work. nih.govnih.gov These methods aim to reduce waste, energy consumption, and the use of hazardous materials.
Flow Chemistry: The application of continuous flow synthesis can offer significant advantages over traditional batch processing, including improved safety, scalability, and reaction control for the production of benzoxazole derivatives.
Novel C-H Functionalization: Direct C-H activation and functionalization represent a powerful and atom-economical strategy for modifying the benzoxazole core and its pendant rings. Exploring new catalysts and reaction conditions for selective C-H arylation, alkylation, or other transformations remains a significant and largely unexplored avenue for creating chemical diversity. mdpi.com
Multicomponent Reactions (MCRs): Designing novel one-pot, multicomponent reactions to construct complex benzoxazole-containing molecules from simple starting materials offers a highly efficient path to generating libraries of compounds for screening purposes. mdpi.com
Q & A
Q. What are the common synthetic routes for 2-(Benzo[d]oxazol-2-yl)-5-methylphenol, and how are its structural features confirmed?
Answer: A widely used method involves cascade reactions such as [3,3]-sigmatropic rearrangements followed by aromatization, as demonstrated in the synthesis of related benzofuran-phenol derivatives . For example, sodium hydride (NaH) in tetrahydrofuran (THF) facilitates benzyloxy group activation, enabling the formation of key intermediates. Structural confirmation relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . For instance, in analogous compounds, methoxy and benzyloxy substituents show distinct NMR shifts at δ 3.8–4.2 ppm (OCH₃) and δ 5.0–5.2 ppm (OCH₂Ph) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : Aromatic protons in the benzooxazole ring typically resonate at δ 7.2–8.5 ppm, while phenolic -OH appears as a broad singlet (~δ 9–10 ppm) unless deuterated .
- Mass Spectrometry : HRMS with electrospray ionization (ESI) or electron impact (EI) confirms molecular ion peaks (e.g., [M+H]⁺ or [M]⁺) and fragmentation patterns.
- X-ray Crystallography : For crystalline derivatives, bond lengths (e.g., C-O: ~1.36 Å) and dihedral angles between aromatic systems validate planar conformations .
Q. What are the primary applications of this compound in materials science?
Answer: The benzooxazole-phenol scaffold is integral to fluorescent brighteners (e.g., Fluorescent Brightener KSN), where extended conjugation via styryl linkages enhances UV absorption and emission . In polymer science, derivatives act as UV stabilizers by absorbing harmful radiation (λmax ~300–400 nm) and dissipating energy via excited-state intramolecular proton transfer (ESIPT) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the photophysical properties of this compound derivatives?
Answer: Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level model HOMO-LUMO gaps to predict absorption spectra. For example, ESIPT-active derivatives exhibit low energy barriers (<5 kcal/mol) for proton transfer between phenolic -OH and oxazole nitrogen, enabling dual emission bands . Time-dependent DFT (TD-DFT) further correlates experimental λmax values (e.g., 350 nm) with electronic transitions involving π→π* and n→π* states .
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
Answer: Discrepancies in NMR or mass spectra often arise from solvent effects , tautomerism , or impurities . For example:
- Solvent Polarity : Phenolic -OH shifts upfield in DMSO-d₆ compared to CDCl₃ due to hydrogen bonding.
- Tautomeric Equilibria : Benzooxazole derivatives may exhibit keto-enol tautomerism, resolved via variable-temperature NMR .
- HPLC-MS Purity Checks : Ensure >95% purity to eliminate interference from byproducts .
Q. What strategies optimize the synthesis of this compound for scale-up?
Answer:
- Catalytic Systems : Palladium/copper catalysts (e.g., Pd(PPh₃)₂Cl₂/CuI) enhance coupling efficiency in Sonogashira or Suzuki reactions for styryl-linked derivatives .
- Green Solvents : Replace THF with cyclopentyl methyl ether (CPME) to improve safety and yield .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 48 h → 2 h) for cyclization steps .
Q. How do structural modifications (e.g., substituent effects) influence bioactivity in benzooxazole-phenol derivatives?
Answer:
- Antimicrobial Activity : Electron-withdrawing groups (e.g., -Cl, -NO₂) at the 5-position enhance activity against Gram-positive bacteria (MIC: 2–8 μg/mL) by disrupting cell membranes .
- Antitumor Potential : Methyl or methoxy groups improve lipophilicity, facilitating cellular uptake. Derivatives inhibit topoisomerase IIα with IC₅₀ values <10 μM .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
